
2-(4-Phenylphenoxy)propanoic acid
Overview
Description
2-(4-Phenylphenoxy)propanoic acid (C₁₅H₁₄O₃, molecular weight 242.09) is a propanoic acid derivative featuring a 4-phenylphenoxy substituent at the second carbon of the carboxylic acid backbone. This compound is structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen, which share the 2-arylpropanoic acid scaffold .
Preparation Methods
Friedel-Crafts Alkylation with Subsequent Hydrolysis
Reaction Overview
The Friedel-Crafts alkylation, as detailed in CN102199085A , provides a foundational route for synthesizing arylpropanoic acid derivatives. While the patent focuses on 2-(4-alkylphenyl)propionic acids, its methodology is adaptable to 2-(4-phenylphenoxy)propanoic acid by substituting alkylbenzene with biphenyl derivatives. The reaction proceeds via electrophilic substitution, facilitated by anhydrous aluminum chloride (AlCl₃), to form an intermediate ester, which is subsequently hydrolyzed to the target acid.
Synthetic Steps
-
Friedel-Crafts Alkylation :
-
Acid Hydrolysis :
Table 1: Key Parameters for Friedel-Crafts Method
Parameter | Value/Range | Source |
---|---|---|
Catalyst concentration | 0.02–0.04 g/mL AlCl₃ | |
Reaction temperature | -5°C to 5°C | |
Hydrolysis temperature | 70–100°C | |
Atom economy | 77–82% (estimated) |
Mechanistic Insights
The AlCl₃ catalyst generates a reactive acylium ion from ethyl 2-chloropropionate, which undergoes electrophilic attack on the aromatic ring of the biphenyl derivative. Steric and electronic effects influence regioselectivity, favoring para-substitution due to the biphenyl system’s symmetry . Hydrolysis cleaves the ester moiety via acid-catalyzed nucleophilic acyl substitution, yielding the carboxylic acid.
Suzuki-Miyaura Coupling for 4-Phenylphenol Intermediate
Synthesis of 4-Phenylphenol
The preparation of 4-phenylphenol, a critical precursor, follows a copper-catalyzed coupling protocol :
-
Reactants : Phenylboronic acid (122 mg), 4-iodophenol (220 mg).
-
Catalyst : CuCl₂ (0.1 mmol), K₂CO₃ (6.0 mmol).
-
Solvent : DMSO/H₂O (1.0 mL/0.5 mL).
Etherification with 2-Chloropropionic Acid
The phenolic hydroxyl group of 4-phenylphenol undergoes nucleophilic substitution with 2-chloropropionic acid:
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conditions : 80–100°C, 8–12 hours.
-
Workup : Acidification (pH 2–3), extraction with ethyl acetate, and silica gel chromatography.
Table 2: Etherification Reaction Optimization
Parameter | Optimal Value | Notes |
---|---|---|
Base | K₂CO₃ | Mild conditions, high solubility |
Solvent | DMF | Polar aprotic, enhances reactivity |
Temperature | 90°C | Balances reaction rate and side reactions |
One-Pot Tandem Alkylation-Hydrolysis
Integrated Methodology
Combining Friedel-Crafts alkylation and hydrolysis into a single reactor minimizes intermediate isolation, improving atom economy:
-
Alkylation : Biphenyl, ethyl 2-chloropropionate, and AlCl₃ react at 0°C for 24 hours .
-
In Situ Hydrolysis : Direct addition of 10% HCl to the reaction mixture, heated to 80°C for 2 hours.
Advantages and Limitations
-
Yield : 68–75% (lower due to competing side reactions).
-
Scalability : Suitable for industrial batches but requires precise stoichiometry.
-
Byproducts : Residual aluminum salts necessitate rigorous aqueous workup.
Comparative Analysis of Methods
Table 3: Method Comparison for this compound Synthesis
Method | Yield (%) | Catalyst Cost | Reaction Time (h) | Scalability |
---|---|---|---|---|
Friedel-Crafts | 70–78 | Low (AlCl₃) | 36–48 | High |
Suzuki-Etherification | 85–92 | Moderate (Cu) | 24–36 | Moderate |
One-Pot Tandem | 65–73 | Low | 26–28 | Industrial |
Chemical Reactions Analysis
Types of Reactions: 2-(4-Phenylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Formation of biphenyl ketones or carboxylic acids.
Reduction: Formation of biphenyl alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2-(4-Phenylphenoxy)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those related to lipid metabolism.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Phenylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in lipid metabolism, such as peroxisome proliferator-activated receptors (PPARs).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Activity
Substituent Effects on Aromatic Rings
The 4-phenylphenoxy group distinguishes this compound from simpler arylpropanoic acids. Key comparisons include:
- Ibuprofen (2-(4-Isobutylphenyl)propanoic acid): Structure: A 4-isobutylphenyl substituent enhances lipophilicity, improving membrane permeability. Activity: Potent COX-1/COX-2 inhibitor (NSAID) with anti-inflammatory and analgesic effects .
- 2-[4-(Thien-2-ylmethyl)phenyl]propanoic acid: Structure: A thiophene-methyl group replaces the phenoxy moiety. Activity: Demonstrates 79% COX inhibition at 10⁻⁴ M, highlighting the importance of heteroaromatic substituents in enhancing activity .
- 2-(4-Chlorophenyl)propanoic acid: Structure: A chlorine atom at the para position. Activity: Limited data, but chlorinated analogs are often associated with increased toxicity (e.g., skin/eye irritation) .
Stereochemical Considerations
- Enantiomeric purity is critical for NSAIDs, as seen in naproxen (S-enantiomer is active) .
Physicochemical Properties
*Predicted using fragment-based methods.
Biological Activity
2-(4-Phenylphenoxy)propanoic acid, also known by its chemical formula C15H14O3, is an organic compound recognized for its significant biological activities. This article delves into its biochemical properties, mechanisms of action, and various applications in scientific research and medicine.
This compound features a biphenyl structure with a propanoic acid moiety. Its molecular configuration allows it to interact with various biological targets, influencing enzymatic activities and cellular functions.
Enzyme Interactions
The compound plays a crucial role in modulating enzyme activities, particularly with carboxylesterases and cytochrome P450 enzymes. These interactions can lead to either inhibition or activation of enzymatic functions, depending on the concentration and specific conditions of exposure.
Cell Signaling Pathways
Research indicates that this compound influences key cellular signaling pathways, notably the MAPK pathway. This modulation can alter gene expression related to oxidative stress responses and apoptosis, showcasing its potential therapeutic implications.
The biological activity of this compound is primarily attributed to its ability to bind to specific biomolecules:
- Enzymatic Modulation : The compound interacts with enzymes involved in lipid metabolism, such as peroxisome proliferator-activated receptors (PPARs), leading to changes in lipid profiles, including reduced triglyceride levels and increased HDL cholesterol.
- Gene Expression Regulation : By interacting with transcription factors, the compound can influence the transcriptional activity of genes associated with metabolic processes.
Dosage Effects in Animal Models
Studies have shown that the biological effects of this compound are dose-dependent:
- Low Doses : Beneficial effects include enhanced metabolic functions and reduced oxidative stress.
- High Doses : Toxic effects may arise, including liver and kidney damage, indicating the need for careful dosage management in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways:
- Fatty Acid Metabolism : It interacts with acyl-CoA synthetases and peroxidases, affecting metabolite levels and overall metabolic homeostasis.
- Oxidative Stress Responses : Its modulation of oxidative stress-related genes highlights its role in cellular defense mechanisms against oxidative damage.
Case Studies
- Therapeutic Potential : In a study examining lipid metabolism disorders, this compound demonstrated significant efficacy in reducing triglyceride levels in animal models. The findings suggest its potential as a therapeutic agent for hyperlipidemia.
- Toxicological Assessment : A toxicological study revealed that prolonged exposure to high doses resulted in significant liver damage in rodent models. This underscores the importance of understanding dosage thresholds when considering clinical applications.
Research Applications
The compound has diverse applications across various fields:
- Medicinal Chemistry : Investigated for its therapeutic potential in treating diseases related to lipid metabolism.
- Material Science : Used as a building block in organic synthesis for developing new materials.
- Biological Research : Studied for its interactions with biomolecules and potential roles in disease modulation .
Q & A
Q. Basic: What are the optimal synthetic routes for 2-(4-Phenylphenoxy)propanoic acid, and what critical reaction conditions ensure high yield?
Methodological Answer:
The synthesis of this compound typically involves coupling a phenylphenol derivative with a propanoic acid precursor. Key steps include:
- Alkylation or esterification : Reacting 4-phenylphenol with a halogenated propanoic acid derivative (e.g., bromopropanoic acid) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
- Acid hydrolysis : Converting esters to carboxylic acids using aqueous HCl or H₂SO₄ .
Critical conditions include maintaining anhydrous environments during coupling, optimizing reaction temperature (80–100°C), and using catalysts like phase-transfer agents to enhance efficiency. Yield optimization requires purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography .
Q. Basic: How can researchers characterize the structural purity of this compound using spectroscopic methods?
Methodological Answer:
Structural characterization involves:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.6 ppm), methine proton adjacent to the ether (δ 4.5–5.0 ppm), and carboxylic acid proton (δ 12–13 ppm).
- ¹³C NMR : Carboxylic acid carbon at ~δ 170 ppm, ether-linked carbons at ~δ 70–80 ppm .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 242.09 (C₁₅H₁₄O₃) confirms molecular weight .
- Infrared (IR) Spectroscopy : Stretching vibrations for O-H (2500–3300 cm⁻¹, broad) and C=O (1700–1720 cm⁻¹) .
Q. Advanced: What in vitro models are appropriate for evaluating the biological activity of this compound, and how should controls be designed?
Methodological Answer:
- Enzyme Inhibition Assays : Test activity against cyclooxygenase (COX) or lipoxygenase (LOX) using colorimetric substrates (e.g., TMPD for COX). Include positive controls (e.g., aspirin for COX-1) and negative controls (solvent-only) .
- Cell-Based Models : Use human cancer cell lines (e.g., HT-29 colon cancer) to assess antiproliferative effects via MTT assays. Normalize data to vehicle-treated cells and include reference compounds (e.g., 5-FU) .
- Receptor Binding Studies : Radioligand displacement assays for nuclear receptors (e.g., PPARγ). Use competitive binding protocols with [³H]-ligands and calculate IC₅₀ values .
Q. Advanced: How do structural modifications at the phenyl or propanoic acid moiety influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Phenyl Substitution : Electron-withdrawing groups (e.g., -NO₂ at para) enhance metabolic stability but reduce solubility. Methyl groups increase lipophilicity, improving blood-brain barrier penetration .
- Propanoic Acid Modifications : Esterification (e.g., ethyl ester prodrugs) enhances oral bioavailability by reducing ionization. Amide derivatives may alter target selectivity (e.g., shifting from COX-2 to LOX inhibition) .
- Methodology : Use logP measurements (HPLC) and in vitro metabolic stability assays (microsomal incubation) to correlate structure with absorption/distribution .
Q. Advanced: What are common sources of variability in experimental data when assessing the compound’s efficacy in enzyme inhibition assays?
Methodological Answer:
Variability arises from:
- Enzyme Source : Recombinant vs. tissue-derived enzymes exhibit differing kinetic properties. Standardize enzyme batches .
- Substrate Concentration : Non-linear kinetics at high substrate levels. Optimize using Michaelis-Menten plots .
- Solvent Effects : DMSO >1% can denature enzymes. Use solvent-matched controls .
- Data Normalization : Express activity as % inhibition relative to vehicle controls. Triplicate runs and statistical analysis (e.g., ANOVA) mitigate outliers .
Q. Advanced: How can researchers resolve contradictions in reported pharmacological activities of this compound analogs?
Methodological Answer:
- Meta-Analysis : Compare studies using standardized assay conditions (e.g., IC₅₀ values normalized to reference inhibitors).
- Structural Verification : Confirm compound purity via HPLC and NMR to rule out batch-specific impurities .
- Target Profiling : Use high-throughput screening (e.g., kinase panels) to identify off-target effects that may explain divergent results .
Q. Basic: What are the recommended storage conditions and solubility strategies for this compound in laboratory settings?
Methodological Answer:
- Storage : Store at -20°C in airtight containers under inert gas (N₂ or Ar) to prevent oxidation. Stable for 1 month at -20°C or 6 months at -80°C .
- Solubilization : Prepare stock solutions in DMSO (10 mM) for in vitro assays. For in vivo studies, use saline with 0.1% Tween-80. Vortex and sonicate (37°C, 15 min) to ensure homogeneity .
Q. Advanced: What computational approaches can predict the binding affinity of this compound to therapeutic targets?
Methodological Answer:
Properties
IUPAC Name |
2-(4-phenylphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPGQEMJIGUBGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5555-13-5 | |
Record name | Propionic acid, 2-(4-biphenylyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5555-13-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-BIPHENYLYLOXY)PROPIONIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.